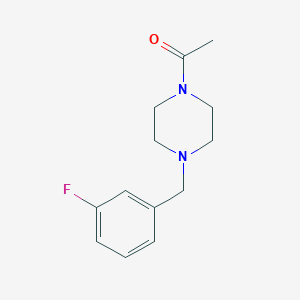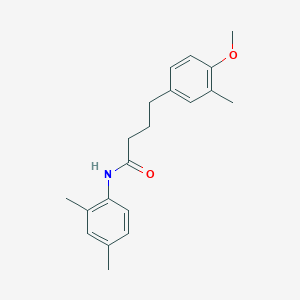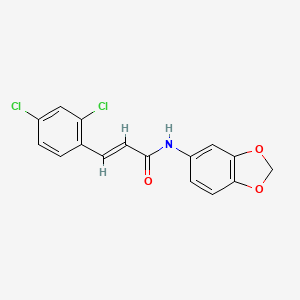
ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methyl-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3,3-dimethyl-1-triazen-1-yl)-5-methyl-1H-indole-2-carboxylate, commonly known as DTIC, is a chemotherapeutic agent used in the treatment of various cancers. DTIC is a synthetic compound that belongs to the triazene family and has been used for over 40 years in the treatment of melanoma, Hodgkin's disease, and sarcomas.
作用机制
DTIC is metabolized in the liver to form the active metabolite, 5-aminoimidazole-4-carboxamide (AIC). AIC is then converted to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which inhibits the synthesis of purines and pyrimidines. This inhibition leads to the depletion of nucleotide pools, which results in the inhibition of DNA synthesis and cell division. DTIC also induces DNA damage, which triggers apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DTIC has been shown to have a wide range of biochemical and physiological effects on cancer cells. DTIC induces DNA damage, which triggers apoptosis in cancer cells. DTIC also inhibits the synthesis of purines and pyrimidines, leading to the depletion of nucleotide pools, which inhibits DNA synthesis and cell division. DTIC has also been shown to induce cell cycle arrest, which prevents cancer cells from dividing.
实验室实验的优点和局限性
DTIC has several advantages for lab experiments. It is a well-established chemotherapeutic agent that has been extensively studied for its anti-cancer properties. DTIC is also readily available and can be easily synthesized in the lab. However, there are also some limitations to using DTIC in lab experiments. DTIC is a toxic compound that requires careful handling and disposal. DTIC also has a short half-life and is quickly metabolized in the body, which can make it difficult to study its effects over time.
未来方向
There are several future directions for the study of DTIC. One area of research is the development of new analogs of DTIC that have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to DTIC. This could help to personalize treatment and improve patient outcomes. Additionally, there is a need for more research on the mechanisms of resistance to DTIC and the development of strategies to overcome this resistance. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of DTIC in combination with other chemotherapeutic agents.
合成方法
The synthesis of DTIC involves a series of chemical reactions, including the reaction of 3,3-dimethyl-1-triazenoimidazole-4-carboxamide with ethyl 5-methylindole-2-carboxylate. The reaction yields DTIC as a white crystalline solid, which is then purified through recrystallization. The purity of DTIC is determined through various analytical techniques such as thin-layer chromatography and high-performance liquid chromatography.
科学研究应用
DTIC has been extensively studied for its anti-cancer properties and has been used in various clinical trials. DTIC is primarily used in the treatment of melanoma, a type of skin cancer that is difficult to treat. DTIC has also been used in the treatment of Hodgkin's disease and sarcomas. DTIC is administered intravenously and is usually given in combination with other chemotherapeutic agents.
属性
IUPAC Name |
ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-5-20-14(19)13-12(16-17-18(3)4)10-8-9(2)6-7-11(10)15-13/h6-8,15H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKNWLRDUPFZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)N=NN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(dimethylaminodiazenyl)-5-methyl-1H-indole-2-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(cyclobutylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5706635.png)
![N'-[2-(4-tert-butylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5706637.png)
![N-(3,4-difluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5706639.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5706651.png)


![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)
![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)

![N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5706708.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5706721.png)
